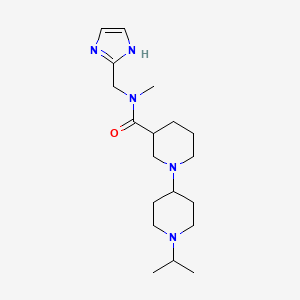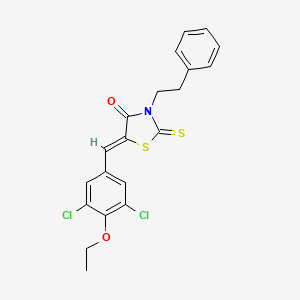![molecular formula C16H18BrN5O B5495593 N-(5-bromo-2-pyridinyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5495593.png)
N-(5-bromo-2-pyridinyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromo-2-pyridinyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide, commonly known as BPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPA belongs to the family of piperazine derivatives, which are widely used in the pharmaceutical industry.
作用机制
The mechanism of action of BPA is not fully understood. However, studies have shown that BPA may exert its therapeutic effects by targeting specific proteins and enzymes involved in various cellular pathways. For instance, BPA has been reported to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
BPA has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that BPA can induce cell cycle arrest and apoptosis in cancer cells. Moreover, BPA has been found to inhibit the migration and invasion of cancer cells. In animal models, BPA has been shown to reduce tumor growth and improve survival rates.
实验室实验的优点和局限性
The advantages of using BPA in lab experiments include its high potency and specificity towards certain cellular targets. However, one of the limitations of using BPA is its low solubility in water, which may affect its bioavailability and efficacy. Additionally, BPA may exhibit off-target effects, which may limit its therapeutic applications.
未来方向
There are several future directions for the research on BPA. One of the potential areas of research is the development of more efficient synthesis methods to improve the yield and purity of BPA. Additionally, the identification of specific cellular targets and pathways involved in the therapeutic effects of BPA may lead to the development of more targeted and effective therapies. Moreover, the investigation of the pharmacokinetics and pharmacodynamics of BPA in vivo may provide valuable insights into its potential clinical applications.
Conclusion
In conclusion, BPA is a chemical compound that has shown significant potential in scientific research for its therapeutic applications. Its anti-cancer and anti-inflammatory properties, as well as its ability to target specific cellular pathways, make it a promising candidate for the development of new therapies. However, further research is needed to fully understand its mechanism of action and potential clinical applications.
合成方法
The synthesis of BPA involves the reaction of 5-bromo-2-pyridinecarboxylic acid with 1-(2-pyridinyl)piperazine in the presence of a coupling agent, followed by the addition of acetic anhydride to form N-(5-bromo-2-pyridinyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide.
科学研究应用
BPA has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported that BPA exhibits anti-cancer properties by inducing apoptosis and inhibiting cell proliferation. Additionally, BPA has been found to possess anti-inflammatory properties by suppressing the expression of pro-inflammatory cytokines.
属性
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN5O/c17-13-4-5-14(19-11-13)20-16(23)12-21-7-9-22(10-8-21)15-3-1-2-6-18-15/h1-6,11H,7-10,12H2,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHKVGBZFKMBGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=NC=C(C=C2)Br)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(dimethylamino)sulfonyl]-N-(1-methylcycloheptyl)-4-piperidinecarboxamide](/img/structure/B5495517.png)

![(2-{4-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylcarbonyl]-1H-1,2,3-triazol-1-yl}ethyl)amine](/img/structure/B5495527.png)

![4-(3-chloro-4-ethoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5495543.png)
![diethyl 5-[(ethylsulfonyl)amino]isophthalate](/img/structure/B5495560.png)
![N-(2-methoxy-1-methylethyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B5495566.png)
![N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5495578.png)
![N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B5495585.png)
![2-azepan-1-yl-N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-oxoacetamide](/img/structure/B5495588.png)
![2-amino-4-(3-bromophenyl)-5-hydroxy-10-methyl-8-oxo-4H,8H-pyrano[2,3-f]chromene-3-carbonitrile](/img/structure/B5495596.png)
![1-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)cyclopropanecarboxamide](/img/structure/B5495597.png)

![4-{[4-(benzyloxy)-1-piperidinyl]carbonyl}-1-cyclopropyl-2-pyrrolidinone](/img/structure/B5495606.png)